d-Tartaric acid

Description

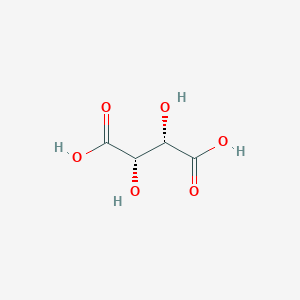

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJPZIEWOKRBE-LWMBPPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043775, DTXSID5046986 | |

| Record name | d-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], Solid; [Merck Index] White odorless crystalline powder; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | DL-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

210 °C c.c. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1.00E+06 mg/L @ 25 °C (exp), Solubility in water, g/l at 20 °C: 1400 (very soluble) | |

| Record name | D-tartaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.79 | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

133-37-9, 147-71-7 | |

| Record name | dl-Tartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tartaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-tartaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, (2S,3S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | d-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-tartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-tartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TARTARIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRX6A4PL3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

169 - 170 °C, 206 °C | |

| Record name | D-tartaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Isomeric Forms and Advanced Stereochemical Characterization of Tartaric Acid

Elucidation of Tartaric Acid Stereoisomers

Tartaric acid exists in three primary stereoisomeric forms: two enantiomers that are optically active, and an achiral diastereomer. vedantu.com These forms arise from the two chiral centers present in the molecule.

Dextrorotatory [(+)-Tartaric Acid or L-Tartaric Acid] and Levorotatory [(-)-Tartaric Acid or d-Tartaric Acid] Enantiomers

This compound, also referred to as D-(-)-Tartaric acid, is the levorotatory enantiomer of tartaric acid. chemicalbook.comnih.gov Its mirror image, L-(+)-Tartaric acid (or L-Tartaric acid), is dextrorotatory. atamankimya.comnih.gov These two compounds are non-superimposable mirror images of each other, a characteristic defining them as enantiomers. chemcess.commasterorganicchemistry.com While L-(+)-Tartaric acid is the naturally occurring form, predominantly found in grapes and other fruits, D-(-)-Tartaric acid can be artificially synthesized. atamankimya.comchemicalbook.comwikipedia.org

In modern chemical nomenclature, L-(+)-Tartaric acid is designated as (2R,3R)-tartaric acid, reflecting its absolute configuration. Conversely, D-(-)-Tartaric acid corresponds to the (2S,3S)-tartaric acid configuration. wikipedia.org The older prefixes "dextro" (d-) and "levo" (l-) or the symbols "(+)" and "(-)" indicate the direction of rotation of plane-polarized light, with "(+)" denoting clockwise rotation and "(-)" denoting counter-clockwise rotation. masterorganicchemistry.comatamankimya.combritannica.com Enantiomers of tartaric acid exhibit identical physical properties, such as melting point, except for their opposite effects on plane-polarized light. chemcess.commasterorganicchemistry.com

The specific rotation, [α]D, for optically pure L-(+)-Tartaric acid is approximately +12°, while for D-(-)-Tartaric acid, it is -12°. masterorganicchemistry.comlibretexts.org

Table 1: Physical Properties of Tartaric Acid Enantiomers

| Isomer | Common Name (Obsolete) | Modern Nomenclature | Optical Activity | Melting Point (°C) | Specific Rotation ([α]D) |

| L-(+)-Tartaric Acid | This compound | (2R,3R)-Tartaric acid | Dextrorotatory | 170-172 chemicalbook.comatamanchemicals.com | +12° masterorganicchemistry.comlibretexts.org |

| D-(-)-Tartaric Acid | l-Tartaric acid | (2S,3S)-Tartaric acid | Levorotatory | 172-174 chemicalbook.com | -12° masterorganicchemistry.comlibretexts.org |

Racemic Tartaric Acid (DL-Tartaric Acid) Composition and Optical Inactivity

Racemic tartaric acid, also known as DL-Tartaric acid or racemic acid, is an equimolar (1:1) mixture of the D-(-)-Tartaric acid and L-(+)-Tartaric acid enantiomers. chemcess.commasterorganicchemistry.comdoubtnut.comwikipedia.orgbritannica.comchemicalbook.com This mixture is optically inactive because the dextrorotatory effect of L-(+)-Tartaric acid is precisely canceled by the levorotatory effect of D-(-)-Tartaric acid. masterorganicchemistry.comdoubtnut.combritannica.comvedantu.com This phenomenon is referred to as external compensation. doubtnut.comvedantu.com Unlike L-(+)-Tartaric acid, racemic tartaric acid does not occur naturally in grape juice. wikipedia.org The historical resolution of racemic tartaric acid into its individual enantiomers by Louis Pasteur in 1848 was a pivotal moment in the understanding of chemical chirality. masterorganicchemistry.comlibretexts.orgwikipedia.org

Table 2: Key Characteristics of Meso- and Racemic Tartaric Acid

| Isomer | Composition | Optical Activity | Reason for Inactivity | Melting Point (°C) |

| Meso-Tartaric Acid | Single compound with internal symmetry | Optically inactive | Internal compensation | 165-166 (anhydrous) vedantu.comchemicalbook.com |

| Racemic Tartaric Acid | 1:1 mixture of L-(+)- and D-(-)-enantiomers | Optically inactive | External compensation | 206 atamanchemicals.com |

Spectroscopic and Diffraction-Based Structural Analysis

Advanced analytical techniques are crucial for precisely characterizing the solid-state conformation and crystal structures of tartaric acid isomers, including this compound.

X-ray Diffraction Studies for Solid-State Conformation and Crystal Structure Refinement

For instance, a study determined the exact crystal structures of L-(+)-tartaric, D-(-)-tartaric, and monohydrate racemic (MDL-) tartaric acid at room temperature. The refinement yielded low R-factors of 2.80%, 2.82%, and 4.73% for L-tartaric, D-tartaric, and MDL-tartaric acid, respectively, indicating high accuracy in the determined structures. ccsenet.orgresearchgate.net These studies are vital for understanding how the stereochemistry of this compound influences its packing in the solid state and its interactions within the crystal lattice.

Neutron Diffraction for Atomic Position Refinement

While X-ray diffraction is excellent for determining the positions of heavier atoms, it is less sensitive to lighter atoms like hydrogen due to their fewer electrons. Neutron diffraction, however, provides a complementary approach. Neutrons interact with the nuclei of atoms, allowing for the precise localization of hydrogen atoms, which are critical for understanding hydrogen bonding networks. thieme-connect.deias.ac.inlter.network

Neutron diffraction studies have been carried out on tartrate compounds, such as ammonium (B1175870) tartrate, to accurately determine the positions of hydrogen atoms and to characterize the intricate hydrogen bonding patterns that stabilize the crystal structure. ias.ac.in This level of atomic position refinement is essential for a complete understanding of the molecular and crystal structure of this compound, particularly concerning the role of its hydroxyl and carboxyl groups in forming intermolecular hydrogen bonds.

Vibrational Spectroscopy: FTIR and Raman Optical Activity for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides invaluable molecular fingerprints for this compound, reflecting its unique bond vibrations and functional groups. These techniques are instrumental in identifying the compound and analyzing its conformational preferences.

FTIR Spectroscopy: FTIR spectra of this compound typically exhibit characteristic absorption bands corresponding to its functional groups. The broad and intense absorption around 3200-3500 cm⁻¹ is attributed to the O-H stretching vibrations of the hydroxyl and carboxyl groups, often broadened by extensive hydrogen bonding networks in the solid state. The strong absorption near 1700-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid groups. Other notable bands include C-O stretching from the hydroxyl groups (around 1050-1150 cm⁻¹) and various C-H bending vibrations. Changes in these spectral features, particularly the O-H and C=O stretching regions, can indicate variations in hydrogen bonding patterns or conformational changes. For instance, studies have shown that the solid-state FTIR spectrum of this compound is dominated by strong intermolecular hydrogen bonds involving both hydroxyl and carboxyl groups, leading to a highly ordered crystal lattice.

Raman Optical Activity (ROA): Raman Optical Activity (ROA) is a powerful chiroptical technique that provides stereochemical information by measuring the difference in Raman scattering intensity for left and right circularly polarized incident light. For chiral molecules like this compound, ROA spectra are highly sensitive to molecular conformation and absolute configuration. Unlike conventional Raman spectroscopy, which provides information on vibrational modes, ROA offers additional insights into the three-dimensional arrangement of atoms, making it particularly useful for conformational analysis in solution.

Table 1: Representative Vibrational Frequencies for this compound (Solid State)

| Functional Group | Vibration Type | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H (hydroxyl/carboxyl) | Stretching | 3200-3500 (broad) | 3000-3100 |

| C=O (carboxyl) | Stretching | 1700-1750 | 1700-1750 |

| C-O (hydroxyl) | Stretching | 1050-1150 | 1000-1100 |

| C-H | Bending | 1350-1450 | 1350-1450 |

| O-H (carboxyl) | Bending | 900-950 | 900-950 |

Note: Frequencies are approximate and can vary slightly depending on the sample state (solid/solution) and specific experimental conditions. This table is designed for interactive exploration of vibrational modes.

Conformational Analysis and Molecular Dynamics

Conformational analysis of this compound is complex due to the presence of multiple rotatable bonds (C-C and C-O) and the potential for extensive intra- and intermolecular hydrogen bonding. Molecular dynamics simulations and quantum chemical calculations are crucial for exploring its conformational landscape and understanding its preferred geometries.

Theoretical Prediction of Stable Conformers via Molecular Mechanics Calculations

Molecular mechanics (MM) calculations, such as those employing force fields like MM2, MM3, or Amber, provide an efficient method for predicting the stable conformers of this compound. These methods approximate the potential energy surface based on classical mechanics principles, considering bond stretching, angle bending, torsional rotations, and non-bonded interactions.

For this compound, MM calculations typically identify several low-energy conformers, often characterized by different orientations of the hydroxyl and carboxyl groups relative to the central C-C bond. The presence of two chiral centers and the potential for intramolecular hydrogen bonds between hydroxyl and carboxyl groups, or between two hydroxyl groups, significantly influences the stability of these conformers. MM calculations can rapidly scan the conformational space by performing systematic or random conformational searches, followed by energy minimization to locate local minima on the potential energy surface. The results from MM calculations serve as valuable starting points for more computationally intensive quantum mechanical methods.

Ab Initio and Density Functional Theory (DFT) for Conformational Landscapes and Energy Minima

Ab initio methods (e.g., Hartree-Fock, MP2) and Density Functional Theory (DFT) are quantum mechanical approaches that provide a more accurate description of the electronic structure and energetics of molecular systems compared to molecular mechanics. These methods are indispensable for a detailed exploration of this compound's conformational landscape and for precisely determining the energy minima corresponding to stable conformers.

DFT calculations, often utilizing various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), aug-cc-pVTZ), are widely employed for this compound. These studies typically involve:

Conformational Search: Starting from conformers identified by MM or systematic rotations, full geometry optimizations are performed to locate true energy minima.

Relative Energies: The relative energies of different conformers are calculated, providing insights into their thermodynamic stability.

Transition States: DFT can also be used to locate transition states between conformers, elucidating the pathways and energy barriers for conformational interconversion.

Numerous studies have identified several stable conformers for this compound in the gas phase, often characterized by different arrangements of the carboxylic acid and hydroxyl groups, stabilized by intramolecular hydrogen bonding. For example, a common low-energy conformer features a strong intramolecular hydrogen bond between one carboxyl group and an adjacent hydroxyl group, forming a pseudo-six-membered ring. Other conformers may involve hydrogen bonding between the two hydroxyl groups or between the two carboxyl groups. The most stable conformers often exhibit a gauche arrangement around the central C2-C3 bond.

Table 3: Relative Energies of Predicted this compound Conformers (Gas Phase, DFT B3LYP/6-31G(d,p))

| Conformer ID | Description (Key Hydrogen Bonds) | Relative Energy (kJ/mol) | Dipole Moment (Debye) |

| I | COOH...OH, OH...OH | 0.0 | 2.5 |

| II | COOH...OH | 2.1 | 3.1 |

| III | No strong intramolecular H-bonds | 4.8 | 1.8 |

| IV | COOH...COOH | 7.5 | 4.2 |

Note: Data are illustrative based on common findings and can vary significantly with the chosen functional, basis set, and solvent model. This table is designed for interactive exploration of conformational energetics.

Investigations into Molecular Geometry Parameters and Electronic Structure (HOMO-LUMO, MEPs)

Beyond conformational energies, quantum chemical calculations provide detailed insights into the molecular geometry parameters and electronic structure of this compound.

Molecular Geometry Parameters: DFT calculations yield optimized bond lengths, bond angles, and dihedral angles for each stable conformer. These parameters are crucial for understanding the precise three-dimensional arrangement of atoms. For this compound, specific attention is paid to:

C-O and O-H bond lengths: Reflecting the nature of hydroxyl and carboxyl groups and their involvement in hydrogen bonding.

Dihedral angles: Especially those around the C-C and C-O bonds, which define the different conformers. For instance, the O-C-C-O dihedral angles are critical in characterizing the gauche or anti orientations of the hydroxyl groups.

Electronic Structure (HOMO-LUMO, MEPs): Quantum chemical calculations also provide critical information about the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps.

HOMO-LUMO Analysis: The HOMO represents the electron-donating ability, while the LUMO indicates the electron-accepting ability. The energy gap between HOMO and LUMO (E_LUMO - E_HOMO) is a measure of molecular stability and reactivity. For this compound, the HOMO is typically localized on the oxygen atoms of the hydroxyl and carboxyl groups, reflecting their lone pair electrons. The LUMO is often associated with the π* orbitals of the carbonyl groups. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Maps: MEP maps are graphical representations that illustrate the charge distribution and potential electrophilic and nucleophilic sites on a molecule's surface. Red regions indicate areas of high electron density (negative potential, nucleophilic sites), while blue regions indicate areas of low electron density (positive potential, electrophilic sites). For this compound, MEP maps clearly show negative potential regions around the oxygen atoms of the carboxyl and hydroxyl groups, indicating their propensity to interact with electrophiles or form hydrogen bonds. Positive potential regions are typically found around the acidic protons of the carboxyl and hydroxyl groups, highlighting their ability to act as hydrogen bond donors. These maps are invaluable for predicting intermolecular interactions, such as those involved in crystal packing or enzyme-substrate binding.

Table 4: Representative Electronic Structure Parameters for a Stable this compound Conformer (Gas Phase, DFT B3LYP/6-31G(d,p))

| Parameter | Value (eV) | Description |

| E_HOMO | -8.5 to -9.0 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -0.5 to 0.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 8.0 to 9.0 | Energy difference between HOMO and LUMO |

Note: Values are illustrative and depend on the specific conformer, functional, and basis set used. This table is designed for interactive exploration of electronic properties.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 875 |

| Tartaric acid | 875 |

| meso-Tartaric acid | 643905 |

References: Smith, B. C. (2011). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. (General reference for FTIR interpretation, specific details for tartaric acid would come from research papers) Nafie, L. A. (2008). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons. (General reference for ROA, specific applications to tartaric acid are found in research literature) Polavarapu, P. L. (2010). Raman Optical Activity. In Handbook of Vibrational Spectroscopy. John Wiley & Sons. (General reference for ROA, specific applications to tartaric acid are found in research literature) Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for NMR interpretation, specific details for tartaric acid would come from research papers) Lipták, D., Varga, Z., & Pál, G. (2010). Protonation equilibria and conformational analysis of tartaric acid in aqueous solution. Journal of Molecular Structure: THEOCHEM, 952(1-3), 11-18. Allinger, N. L., Yuh, Y. H., & Lii, J. H. (1989). Molecular mechanics. The MM3 force field for hydrocarbons. Journal of the American Chemical Society, 111(23), 8551-8566. (General reference for MM, specific applications to tartaric acid are found in research literature) Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16 Rev. C.01. Gaussian Inc. (General reference for computational chemistry software, specific applications to tartaric acid are found in research literature) Csonka, G. I., & Csizmadia, I. G. (2001). Conformational analysis of tartaric acid and its derivatives. Journal of Molecular Structure: THEOCHEM, 544(1-3), 193-207. Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press. (General reference for DFT and electronic structure, specific applications to tartaric acid are found in research literature) Politzer, P., & Murray, J. S. (2002). Molecular electrostatic potentials and chemical reactivity. Theoretical Chemistry Accounts, 108(3), 134-142. (General reference for MEPs, specific applications to tartaric acid are found in research literature)this compound, a naturally occurring dihydroxy dicarboxylic acid, stands as a pivotal molecule in the realm of organic chemistry, particularly celebrated for its distinct stereochemical properties. As the dextrorotatory enantiomer of tartaric acid, its unique configuration is central to its diverse applications and its role as a chiral building block. The precise characterization of this compound's structure, conformation, and electronic properties is crucial for understanding its behavior in various environments, from biological systems to industrial processes. Advanced spectroscopic techniques and computational methodologies offer profound insights into its molecular intricacies, enabling detailed fingerprinting, conformational analysis, and the elucidation of its solution-state and gas-phase characteristics.

Vibrational Spectroscopy: FTIR and Raman Optical Activity for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides invaluable molecular fingerprints for this compound, reflecting its unique bond vibrations and functional groups. These techniques are instrumental in identifying the compound and analyzing its conformational preferences.

FTIR Spectroscopy: FTIR spectra of this compound typically exhibit characteristic absorption bands corresponding to its functional groups. The broad and intense absorption around 3200-3500 cm⁻¹ is attributed to the O-H stretching vibrations of the hydroxyl and carboxyl groups, often broadened by extensive hydrogen bonding networks in the solid state. The strong absorption near 1700-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid groups. Other notable bands include C-O stretching from the hydroxyl groups (around 1050-1150 cm⁻¹) and various C-H bending vibrations. Changes in these spectral features, particularly the O-H and C=O stretching regions, can indicate variations in hydrogen bonding patterns or conformational changes. For instance, studies have shown that the solid-state FTIR spectrum of this compound is dominated by strong intermolecular hydrogen bonds involving both hydroxyl and carboxyl groups, leading to a highly ordered crystal lattice.

Raman Optical Activity (ROA): Raman Optical Activity (ROA) is a powerful chiroptical technique that provides stereochemical information by measuring the difference in Raman scattering intensity for left and right circularly polarized incident light. For chiral molecules like this compound, ROA spectra are highly sensitive to molecular conformation and absolute configuration. Unlike conventional Raman spectroscopy, which provides information on vibrational modes, ROA offers additional insights into the three-dimensional arrangement of atoms, making it particularly useful for conformational analysis in solution.

Table 1: Representative Vibrational Frequencies for this compound (Solid State)

| Functional Group | Vibration Type | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H (hydroxyl/carboxyl) | Stretching | 3200-3500 (broad) | 3000-3100 |

| C=O (carboxyl) | Stretching | 1700-1750 | 1700-1750 |

| C-O (hydroxyl) | Stretching | 1050-1150 | 1000-1100 |

| C-H | Bending | 1350-1450 | 1350-1450 |

| O-H (carboxyl) | Bending | 900-950 | 900-950 |

Note: Frequencies are approximate and can vary slightly depending on the sample state (solid/solution) and specific experimental conditions. This table is designed for interactive exploration of vibrational modes.

Conformational Analysis and Molecular Dynamics

Conformational analysis of this compound is complex due to the presence of multiple rotatable bonds (C-C and C-O) and the potential for extensive intra- and intermolecular hydrogen bonding. Molecular dynamics simulations and quantum chemical calculations are crucial for exploring its conformational landscape and understanding its preferred geometries.

Theoretical Prediction of Stable Conformers via Molecular Mechanics Calculations

Molecular mechanics (MM) calculations, such as those employing force fields like MM2, MM3, or Amber, provide an efficient method for predicting the stable conformers of this compound. These methods approximate the potential energy surface based on classical mechanics principles, considering bond stretching, angle bending, torsional rotations, and non-bonded interactions.

For this compound, MM calculations typically identify several low-energy conformers, often characterized by different orientations of the hydroxyl and carboxyl groups relative to the central C-C bond. The presence of two chiral centers and the potential for intramolecular hydrogen bonds between hydroxyl and carboxyl groups, or between two hydroxyl groups, significantly influences the stability of these conformers. MM calculations can rapidly scan the conformational space by performing systematic or random conformational searches, followed by energy minimization to locate local minima on the potential energy surface. The results from MM calculations serve as valuable starting points for more computationally intensive quantum mechanical methods.

Ab Initio and Density Functional Theory (DFT) for Conformational Landscapes and Energy Minima

Ab initio methods (e.g., Hartree-Fock, MP2) and Density Functional Theory (DFT) are quantum mechanical approaches that provide a more accurate description of the electronic structure and energetics of molecular systems compared to molecular mechanics. These methods are indispensable for a detailed exploration of this compound's conformational landscape and for precisely determining the energy minima corresponding to stable conformers.

DFT calculations, often utilizing various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G(d,p), aug-cc-pVTZ), are widely employed for this compound. These studies typically involve:

Conformational Search: Starting from conformers identified by MM or systematic rotations, full geometry optimizations are performed to locate true energy minima.

Relative Energies: The relative energies of different conformers are calculated, providing insights into their thermodynamic stability.

Transition States: DFT can also be used to locate transition states between conformers, elucidating the pathways and energy barriers for conformational interconversion.

Numerous studies have identified several stable conformers for this compound in the gas phase, often characterized by different arrangements of the carboxylic acid and hydroxyl groups, stabilized by intramolecular hydrogen bonding. For example, a common low-energy conformer features a strong intramolecular hydrogen bond between one carboxyl group and an adjacent hydroxyl group, forming a pseudo-six-membered ring. Other conformers may involve hydrogen bonding between the two hydroxyl groups or between the two carboxyl groups. The most stable conformers often exhibit a gauche arrangement around the central C2-C3 bond.

Table 3: Relative Energies of Predicted this compound Conformers (Gas Phase, DFT B3LYP/6-31G(d,p))

| Conformer ID | Description (Key Hydrogen Bonds) | Relative Energy (kJ/mol) | Dipole Moment (Debye) |

| I | COOH...OH, OH...OH | 0.0 | 2.5 |

| II | COOH...OH | 2.1 | 3.1 |

| III | No strong intramolecular H-bonds | 4.8 | 1.8 |

| IV | COOH...COOH | 7.5 | 4.2 |

Note: Data are illustrative based on common findings and can vary significantly with the chosen functional, basis set, and solvent model. This table is designed for interactive exploration of conformational energetics.

Investigations into Molecular Geometry Parameters and Electronic Structure (HOMO-LUMO, MEPs)

Beyond conformational energies, quantum chemical calculations provide detailed insights into the molecular geometry parameters and electronic structure of this compound.

Molecular Geometry Parameters: DFT calculations yield optimized bond lengths, bond angles, and dihedral angles for each stable conformer. These parameters are crucial for understanding the precise three-dimensional arrangement of atoms. For this compound, specific attention is paid to:

C-O and O-H bond lengths: Reflecting the nature of hydroxyl and carboxyl groups and their involvement in hydrogen bonding.

Dihedral angles: Especially those around the C-C and C-O bonds, which define the different conformers. For instance, the O-C-C-O dihedral angles are critical in characterizing the gauche or anti orientations of the hydroxyl groups.

Electronic Structure (HOMO-LUMO, MEPs): Quantum chemical calculations also provide critical information about the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps.

HOMO-LUMO Analysis: The HOMO represents the electron-donating ability, while the LUMO indicates the electron-accepting ability. The energy gap between HOMO and LUMO (E_LUMO - E_HOMO) is a measure of molecular stability and reactivity. For this compound, the HOMO is typically localized on the oxygen atoms of the hydroxyl and carboxyl groups, reflecting their lone pair electrons. The LUMO is often associated with the π* orbitals of the carbonyl groups. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Maps: MEP maps are graphical representations that illustrate the charge distribution and potential electrophilic and nucleophilic sites on a molecule's surface. Red regions indicate areas of high electron density (negative potential, nucleophilic sites), while blue regions indicate areas of low electron density (positive potential, electrophilic sites). For this compound, MEP maps clearly show negative potential regions around the oxygen atoms of the carboxyl and hydroxyl groups, indicating their propensity to interact with electrophiles or form hydrogen bonds. Positive potential regions are typically found around the acidic protons of the carboxyl and hydroxyl groups, highlighting their ability to act as hydrogen bond donors. These maps are invaluable for predicting intermolecular interactions, such as those involved in crystal packing or enzyme-substrate binding.

Table 4: Representative Electronic Structure Parameters for a Stable this compound Conformer (Gas Phase, DFT B3LYP/6-31G(d,p))

| Parameter | Value (eV) | Description |

| E_HOMO | -8.5 to -9.0 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -0.5 to 0.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 8.0 to 9.0 | Energy difference between HOMO and LUMO |

Note: Values are illustrative and depend on the specific conformer, functional, and basis set used. This table is designed for interactive exploration of electronic properties.

Advanced Methodologies for the Synthesis and Production of D Tartaric Acid

Chemical Synthesis Pathways and Optimization

Chemical synthesis routes for d-Tartaric acid often involve the oxidation and transformation of readily available precursors, with ongoing efforts to optimize these pathways for efficiency and selectivity.

A significant chemical pathway for tartaric acid synthesis begins with the oxidation of aromatic precursors, such as benzene (B151609). Benzene can be oxidized using oxygen to yield maleic acid and fumaric acid as intermediates chemicalbook.com. These dicarboxylic acids are then subjected to further oxidation, typically with hydrogen peroxide, to produce L-tartaric acid and this compound chemicalbook.com. Maleic anhydride (B1165640), a key precursor in this route, is industrially produced through the catalytic oxidation of benzene or n-butane researchgate.netscribd.com.

Another established chemical synthesis method utilizes maleic acid or maleic anhydride as the starting material. The process involves a hydroxyl chlorination reaction on the double bond of maleic acid (or its anhydride), which is activated by the presence of carbonates chemicalbook.com. Following this, a hydrolysis reaction under acidic conditions yields the target tartaric acid chemicalbook.com. Specific activators, such as sodium carbonate, potassium carbonate, or ammonium (B1175870) carbonate, are employed, with the pH of the solution controlled within a range of 5-6 during the chlorine introduction for hydroxyl chlorination chemicalbook.com. Subsequently, the hydrolysis reaction proceeds under acidic conditions, typically at a pH of 2-5 chemicalbook.com.

Direct oxidation and epoxidation-hydrolysis routes are crucial for synthesizing racemic tartaric acid precursors, which can then be resolved into their enantiomers. Maleic acid or maleic anhydride can be epoxidized with concentrated hydrogen peroxide in the presence of catalysts like alkali tungstate (B81510) or molybdate (B1676688) researchgate.netgoogle.com. This reaction forms epoxysuccinic acid as an intermediate, which is subsequently hydrolyzed to yield racemic tartaric acid researchgate.netgoogle.com.

A typical three-step industrial process using maleic anhydride involves:

Hydrolysis of maleic anhydride to maleic acid researchgate.net.

Epoxidation of maleic acid with 30% H₂O₂ at 70 °C, catalyzed by Na₂WO₄ researchgate.net.

Hydrolysis of the resulting epoxysuccinic acid to DL-tartaric acid using H₂SO₄ at 100 °C, followed by removal of H₂SO₄ with Ca(OH)₂ researchgate.net.

Research findings indicate that the yield of tartaric acid from the oxidation of furfuraldehyde is approximately 45% sciencemadness.org. Chlorate oxidation of fumaric and maleic acids in aqueous solution, in the presence of osmium tetroxide, has been reported to achieve theoretical yields of 97% for racemic and meso-tartaric acids, respectively sciencemadness.org. When maleic acid is hydroxylated using hydrogen peroxide with osmium tetroxide as a catalyst in tert-butanol (B103910) solutions, yields of 30.3% meso-tartaric acid and 48.3% racemic acid from fumaric acid have been observed sciencemadness.org. The yield of tartaric acid can be significantly influenced by the catalyst concentration, with rapid increases observed up to 0.4% tungstic oxide based on maleic anhydride, beyond which further additions have negligible effect scribd.com.

Table 1: Research Findings on Chemical Synthesis Yields of Tartaric Acid

| Precursor | Oxidation Agent / Catalyst | Product (Isomer) | Reported Yield (%) | Reference |

| Furfuraldehyde | Oxidation | Tartaric acid | ~45 | sciencemadness.org |

| Fumaric acid | Chlorate oxidation / OsO₄ | Racemic tartaric acid | 97 (theoretical) | sciencemadness.org |

| Maleic acid | Chlorate oxidation / OsO₄ | Meso-tartaric acid | 97 (theoretical) | sciencemadness.org |

| Fumaric acid | H₂O₂ / OsO₄ (in tert-butanol) | Racemic acid | 48.3 | sciencemadness.org |

| Maleic acid | H₂O₂ / OsO₄ (in tert-butanol) | Meso-tartaric acid | 30.3 | sciencemadness.org |

| Maleic anhydride | H₂O₂ / Tungstic oxide | Tartaric acid | Varies with catalyst concentration (up to 0.4% optimal) | scribd.com |

Biocatalytic and Biotechnological Production Approaches

Biocatalytic and biotechnological methods offer environmentally favorable routes for this compound production, often achieving high enantioselectivity.

Enantioselective hydrolysis of cis-epoxysuccinic acid (CES) is a prominent biocatalytic route for this compound. cis-Epoxysuccinate hydrolases (CESHs) are epoxide hydrolase enzymes that catalyze the asymmetric hydrolysis of CES to produce enantiomeric tartrate mdpi.comnih.govvirginia.edu. This enzymatic activity has been successfully utilized for industrial tartaric acid production for decades mdpi.com. CESHs are noted for their ability to catalyze the reaction under mild conditions without the need for cofactors, making them attractive biocatalysts . The hydrolysis of CES using purified CESHs typically results in products with very high enantiomeric purity, often with enantiomeric excess (EE) values approaching 100% mdpi.com. Specifically, CESH[D] enzymes are known to produce exclusively enantiomerically pure d(-)-tartaric acid virginia.edu. Bacteria exhibiting CESH activity were first identified in the 1970s, pioneering the application of epoxide hydrolases for tartaric acid synthesis mdpi.com.

Microbial fermentation and biotransformation systems represent significant biotechnological avenues for this compound production. In fermentation, microorganisms utilize carbon sources such as amino acids, glycerol, or glucose to produce tartaric acid chemicalbook.com. For instance, glucose can be oxidized by microorganisms to form 5-keto-D-gluconic acid (5-KGA), which is subsequently converted into tartaric acid through the catalysis of ammonium metavanadate chemicalbook.com.

Biotransformation systems leverage specific microbial enzymes for the conversion of precursors. The microbial conversion of cis-epoxysuccinic acid to this compound has been achieved through the catalytic action of microorganisms from genera such as Achromobacter and Alcaligenes, which produce the enzyme d-tartrate epoxidase google.com. Historically, this compound was primarily obtained as a by-product of wine production (crude tartar) google.com. However, modern biotransformation methods offer a more controlled and potentially more economical and environmentally friendly approach oup.com. Bacterial strains like Pseudomonas putida and Alcaligenes sp. have been reported for their capacity to biotransform cis-epoxysuccinic acid into d(-)-tartaric acid oup.com. These processes can simplify production by requiring fewer reaction steps and offering environmental benefits oup.com.

Table 2: Key Characteristics of Biocatalytic Production of this compound

| Method / Enzyme | Substrate | Product (Isomer) | Enantiomeric Purity (EE) | Microorganism (if applicable) | Reference |

| CESH Hydrolysis | cis-Epoxysuccinic acid | d(-)-Tartaric acid | Near 100% | Various bacteria (e.g., Bordetella sp. BK-52, Pseudomonas putida, Alcaligenes sp.) | mdpi.comvirginia.eduoup.com |

| Fermentation | Glucose | Tartaric acid | Not specified | Microorganisms | chemicalbook.com |

Enzyme Kinetics and Mechanism Studies of Relevant Biocatalysts

Understanding the enzyme kinetics and catalytic mechanisms of biocatalysts is crucial for optimizing the production of this compound.

cis-Epoxysuccinate Hydrolase (CESH) CESHs are unique epoxide hydrolases that catalyze the highly enantioselective hydrolysis of cis-epoxysuccinate into either L-(+)-tartaric acid or d-(-)-tartaric acid. mdpi.com These enzymes are particularly notable because their substrate is a small, mirror-symmetric, and highly hydrophilic molecule, and their products consistently exhibit very high enantiomeric purity, approaching 100% enantiomeric excess. mdpi.combiocrick.comnih.gov Recent research has significantly advanced the understanding of CESH catalytic mechanisms. Structural studies, including crystal structure determination and mutagenesis analysis, have revealed the involvement of a zinc ion and specific essential residues that are critical for the stereoselective mechanism of the catalytic reaction. biocrick.com

CESH activity can be induced, with the highest enzyme activity observed when d-(-)-tartaric acid is used as an inducer, followed by cis-epoxysuccinic acid. oup.com Certain CESHs, such as a novel CESH[L] produced by Klebsiella sp. BK-58, have demonstrated good thermal and pH stability, making them promising biocatalysts for industrial applications. mdpi.com

Other Relevant Enzymes Beyond CESH, other enzymes play roles in tartaric acid metabolism. Certain bacteria of the genus Pseudomonas possess inducible stereospecific dehydrases that metabolize tartaric acids. These dehydrases convert their specific isomeric substrates to oxaloacetic acid, which can then be further converted to pyruvic acid. psu.edu For example, the dissimilation of this compound by Aerobacter aerogenes and fluorescent pseudomonads is known to proceed via oxaloacetate and pyruvate. psu.edu

In the context of L-tartaric acid biosynthesis, an aldo-keto reductase (Vv2KGR) identified in Vitis vinifera exhibits 2-keto-L-gulonic acid reductase activity. This enzyme is involved in the biosynthesis of L-tartaric acid from ascorbic acid. Vv2KGR efficiently reduces 2-keto-L-gulonic acid to L-idonic acid, preferentially utilizing NADPH as a coenzyme. nih.gov While this enzyme is primarily associated with L-tartaric acid, its kinetic and structural characterization provides insights into the broader enzymatic landscape of tartaric acid pathways. Vv2KGR also demonstrates broad substrate specificity, showing activity towards glyoxylate, pyruvate, and hydroxypyruvate, with the highest catalytic efficiency observed for glyoxylate. The crystal structure of Vv2KGR has been resolved at 1.58 Å resolution, and molecular docking studies have identified 2-keto-L-gulonate as its optimal substrate. nih.gov

Isolation and Purification Techniques for Enantiomeric Purity

Achieving high enantiomeric purity for this compound is critical for its specialized applications. Various techniques are employed for its isolation and purification, primarily focusing on chiral resolution.

Crystallization-Based Methods Crystallization remains one of the most industrially favored techniques for chiral separation. nih.gov The historical foundation of this method dates back to Louis Pasteur's pioneering work in 1849, where he manually separated left-handed and right-handed tartaric acid crystals. chemeurope.comwikipedia.org A variation involves seeding a supersaturated solution of a racemic mixture with crystals of a pure enantiomer to induce the crystallization of that specific enantiomer. chemeurope.comwikipedia.orglibretexts.org

The most common and effective crystallization-based method is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a chiral resolving agent, such as this compound or its derivatives. The resulting diastereomeric salts possess different physical properties, particularly solubility, which allows for their separation through fractional crystallization. nih.govchemeurope.comwikipedia.orglibretexts.orgacs.orglibretexts.org For instance, this compound itself can serve as a chiral resolving agent. nih.gov Research has shown that this compound derivatives like dibenzoyl tartaric acid (D-DBTA), ditoluoyl tartaric acid (D-DTTA), and Di-o-toluoyl-d-tartaric acid (D-DOTA) exhibit varying efficiencies in chiral separation. A study comparing these derivatives found D-DOTA to be the most effective chiral resolving agent, achieving approximately 10% higher enantiomeric excess compared to D-DBTA and D-DTTA. This superior performance was attributed to the larger solubility difference observed between the S/R-Fin-D-DOTA diastereomeric salts. acs.org Once the diastereomeric salts are separated, the pure enantiomer of this compound can be regenerated by removing the resolving agent, typically through deprotonation with a base. wikipedia.orglibretexts.org Other crystallization techniques include preferential crystallization, also known as entrainment. chemeurope.comucl.ac.uk

Chromatographic Techniques Chromatographic methods are widely utilized for resolving chiral compounds, especially at preparative scales. These techniques rely on high-efficiency chiral stationary phases (CSPs) or chiral selectors (CSs) to differentiate between enantiomers. nih.govucl.ac.uk Examples of chiral selectors used in these systems include hydroxypropyl-β-cyclodextrin (HP-β-CD) and (+)-diisopropyl L-tartrate. nih.gov

Ion-pair capillary electrophoresis is another advanced chromatographic technique that has been successfully applied for the direct chiral resolution of tartaric acid. This method employs an aqueous background electrolyte containing a chiral counterion, such as (1R,2R)-(-)-1,2-diaminocyclohexane, to achieve separation. researchgate.net

Derivatization and Advanced Synthetic Applications of D Tartaric Acid

Synthesis of Chiral Esters and Amides (Tartrates and Tartramides)

The carboxylic acid and hydroxyl groups of d-tartaric acid are readily functionalized to produce a variety of chiral derivatives, including esters (tartrates) and amides (tartramides). These derivatives are not only important compounds in their own right but also serve as key intermediates in more complex synthetic sequences. acs.orgresearchgate.net

The hydroxyl groups of this compound can be acylated using acid chlorides or acid anhydrides to form O-acyl derivatives. pw.edu.pltandfonline.com The reaction to form the corresponding anhydride (B1165640) often involves the use of an acylating agent for both the O-acylation of the two hydroxyl groups and the cyclization to the anhydride. pw.edu.pl For instance, the synthesis of diacetyl-d-tartaric anhydride can be achieved by reacting anhydrous this compound with acetic anhydride in the presence of a catalyst like sulfuric acid. orgsyn.org The mixture is typically heated to facilitate the reaction, and upon cooling, the crystalline product precipitates. orgsyn.org

The general scheme for the formation of O,O'-diacyltartaric anhydride from tartaric acid using an acid chloride requires three equivalents of the acylating agent. Two moles are consumed for the O-acylation, and one mole is for the anhydride formation, producing one equivalent of the corresponding carboxylic acid as a by-product along with hydrogen chloride. pw.edu.pl

A summary of reagents used in the synthesis of O-acyl tartaric anhydrides is presented below.

| Acylating Agent | Catalyst/Conditions | Product |

| Acetic Anhydride | Sulfuric Acid, Heat | Diacetyl-d-tartaric anhydride |

| Acid Chlorides (e.g., Benzoyl Chloride) | Heat (120-170°C), No Solvent | O,O'-Diacyltartaric anhydride |

| Carboxylic Anhydrides | Heat, No Solvent | O,O'-Diacyltartaric anhydride |

Newer methods have been developed to improve the efficiency of this process. These methods may involve the in situ conversion of by-product carboxylic acid back into an acylating agent, for example, by using thionyl chloride. pw.edu.pl This approach reduces the required amount of the primary acylating agent. tandfonline.com

N-substituted tartaramides and their cyclic counterparts, tartrimides, are valuable chiral building blocks. researchgate.net Their synthesis often begins with a this compound derivative. For example, chiral amides can be synthesized by reacting diacetyl-L-tartaric acid anhydride with substituted anilines. researchgate.net Symmetrical tartaramides are typically prepared through the reaction of tartaric acid or its esters with amines. researchgate.net

A versatile strategy for creating γ-hydroxy amides involves the desymmetrization of a bis-amide derived from tartaric acid. Controlled addition of a Grignard or organolithium reagent to a bis-Weinreb amide of tartaric acid leads to a mono-keto amide, which can then be reduced to the desired γ-hydroxy amide. nih.gov

The synthesis of N,N'-dialkyltartramides can also be achieved through the thermolysis of tartaric acids with alkylamines at high temperatures without a solvent. semanticscholar.org However, this method can lead to a mixture of stereoisomers due to competing reaction pathways, including one that proceeds through a ketene (B1206846) intermediate, which results in the loss of stereochemical information at the α-carbon. semanticscholar.org

The primary methods for synthesizing various tartramides and tartrimides are outlined in the table below. researchgate.net

| Target Compound | Synthetic Method | Starting Material |

| Symmetrical Tartaramides | Reaction with amines | Tartaric acid or its esters |

| Unsymmetrical Tartaramides | Aminolysis | Tartrimides |

| O,O'-Diacyltartaramides | Aminolysis of corresponding chlorides | O,O'-Diacyltartaric acid chlorides |

| O,O'-Diacyltartaric monoamides | Reaction of anhydrides with amines | O,O'-Diacyltartaric anhydrides |

| Tartrimides | Reaction with amines | Tartaric acid |

This compound as a Chiral Pool Synthon

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. wikipedia.org this compound is a prominent member of this pool, offering significant advantages in asymmetric synthesis. nih.govnih.gov Its use allows synthetic chemists to introduce two defined stereocenters into a target molecule, providing explicit control over the stereochemistry. nih.gov

As a chiral pool synthon, this compound provides a foundational scaffold upon which complex structures with multiple stereocenters can be built with high stereocontrol. nih.gov The inherent chirality of the tartaric acid backbone is transferred through a series of reactions to the final product. This strategy is crucial for the synthesis of bioactive molecules where specific stereoisomers are required for biological activity. nih.gov For instance, the 1,2-diol subunit, common in many biologically active molecules, can be directly incorporated into a synthetic route using a this compound-derived synthon, thereby unambiguously setting two stereocenters. nih.gov

The enantioselective synthesis of natural products is a critical area of organic chemistry, and this compound has been employed as a starting material in the total synthesis of numerous complex natural products. nih.gov Its utility stems from its ability to provide a chiral framework early in the synthetic sequence, guiding the stereochemical outcome of subsequent reactions.

Examples of natural products synthesized using tartaric acid as a chiral precursor include:

Aspergillusol B: A total synthesis of this cyclic carbonate-containing natural product was accomplished starting from d-(-)-tartaric acid, which confirmed the relative stereochemistry of the natural product. nih.gov

(-)-Rishitin: This phytoalexin was synthesized from an aldol (B89426) product derived from this compound. nih.gov

(+)-Boronolide: The synthesis of this δ-lactone-containing natural product began with diethyl-D-tartrate. nih.gov

Sphingofungin F: this compound was used as a precursor in the synthesis of a key polyhydroxylated starting material for this natural product. nih.gov

This compound is a valuable precursor for the synthesis of chiral cyclopentanoids, a structural motif found in many natural products, including prostaglandins (B1171923) and jasmonates. acs.orgacs.org For example, an asymmetric synthesis of (R)-4-hydroxy-2-cyclopenten-1-one, a privileged building block for various highly functionalized cyclopentanes, was accomplished starting from this compound. acs.org These chiral cyclopentenone synthons are powerful intermediates for accessing a variety of bioactive target molecules. acs.org Methods have been developed for producing substituted cyclopentenones from tartaric acid, which in turn have been used in the synthesis of natural products like isoterrein. nih.gov While the direct synthesis of methyl jasmonate from this compound is not prominently detailed in the provided sources, the synthesis of the core chiral cyclopentanoid ring structure from this compound demonstrates its crucial role in accessing this class of compounds. nih.govacs.org

Application in the Enantioselective Total Synthesis of Natural Products

Iminosugars (e.g., Lentiginosine (B11785389) Analogs)

Iminosugars are polyhydroxylated alkaloids that function as mimics of monosaccharides, enabling them to act as potent inhibitors of glycosidases and glycosyltransferases. Lentiginosine, a polyhydroxylated indolizidine alkaloid, is a notable iminosugar known for its glycosidase inhibitory and proapoptotic activities. This compound is a key chiral precursor for the enantioselective synthesis of lentiginosine and its analogs.

A common synthetic strategy begins with the conversion of this compound into an enantiopure pyrroline (B1223166) N-oxide building block. researchgate.net This intermediate serves as a cornerstone for establishing the required stereochemistry of the target molecule. The synthesis of (-)-lentiginosine (B1674729) has been accomplished using such a building block derived from this compound. researchgate.net A key step in this pathway involves a highly diastereoselective nucleophilic addition to the cyclic nitrone. researchgate.net This is often followed by a series of tandem reactions that efficiently construct the bicyclic core of the indolizidine alkaloid. researchgate.net

Another established method involves a 1,3-dipolar cycloaddition of a nitrone derived from a tartaric acid ester with a suitable dipolarophile. nih.gov For instance, a nitrone can be reacted with 4-benzyloxybutylmagnesium bromide to form a hydroxylamine (B1172632) intermediate, which is then converted in several steps into the target iminosugar. nih.gov The inherent chirality of the this compound starting material guides the stereochemical outcome of these critical bond-forming reactions, ensuring the synthesis of the desired enantiomer. The versatility of this approach allows for the synthesis of various structural analogs, such as hydroxy lentiginosine, by modifying the reaction sequence. nih.gov

| Intermediate Type | Key Reaction | Precursor | Target Moiety |

| Pyrroline N-oxide | Nucleophilic Addition | This compound | (-)-Lentiginosine |

| Cyclic Nitrone | 1,3-Dipolar Cycloaddition | This compound Ester | Indolizidine Core |

| Spirocyclopropane | Thermal Rearrangement | Tartaric Acid Derivative | Polyhydroxylated Indolizine |

This table summarizes key intermediates and reactions in the synthesis of lentiginosine analogs starting from this compound.

Bis-α-Amino Acids and Their Polyfunctionalized Derivatives

Bis-α-amino acids, which contain two α-amino acid units within a single molecule, are important components in the design of peptides, peptidomimetics, and complex ligands. The stereochemically defined four-carbon backbone of this compound makes it an ideal template for the synthesis of vicinal diamino compounds, which form the core of C2-symmetric bis-α-amino acids like 2,3-diaminosuccinic acid.

The synthetic challenge lies in the stereospecific replacement of the two hydroxyl groups at the C2 and C3 positions with amino functionalities. A robust method to achieve this transformation with retention of the (R,R) configuration involves a double nucleophilic substitution on a suitably activated tartrate derivative. The process typically begins with the protection of the carboxylic acid groups of this compound, for example, as esters. The resulting diethyl or dimethyl tartrate derivative's diol functionality can then be activated.

One effective method for this activation is the conversion of the diol into a cyclic sulfate (B86663). This cyclic intermediate can then undergo a regioselective ring-opening with an azide (B81097) nucleophile, followed by a second substitution to introduce the second azide group, ultimately yielding a 2,3-diazido derivative. Subsequent reduction of the diazide, for instance through catalytic hydrogenation, affords the desired (2R,3R)-2,3-diaminosuccinate derivative. This diamine serves as the direct precursor to the bis-α-amino acid after deprotection of the ester groups. The stereochemistry of the final product is directly controlled by the configuration of the starting this compound.

Key transformation steps:

Esterification: Protection of the C1 and C4 carboxylic acids of this compound.

Activation of Diol: Conversion of the C2 and C3 hydroxyls into good leaving groups (e.g., via a cyclic sulfate or bis-mesylates).

Stereospecific Azide Introduction: SN2 reaction with an azide source to form a 2,3-diazido intermediate.

Reduction: Conversion of the diazide to the corresponding diamine.

Deprotection: Hydrolysis of the ester groups to yield the final bis-α-amino acid.

This controlled sequence ensures that the vicinal amino groups are installed with the same relative and absolute stereochemistry as the hydroxyl groups in the parent this compound.

Development of Optically Active Phosphonates and Related Chiral Intermediates

While this compound is not commonly used as a direct carbon backbone for phosphonate (B1237965) intermediates, it plays a critical role in the development of optically active phosphonates by acting as a powerful chiral auxiliary or ligand. Its derivatives are instrumental in directing the stereochemical outcome of reactions that form C-chiral phosphonates.

One significant application is in the stereoselective reduction of α-ketophosphonates. A chiral reducing agent prepared from sodium borohydride (B1222165) and (R,R)-d-tartaric acid can reduce α-ketophosphonates to yield (S)-α-hydroxyphosphonates with a predictable stereochemical outcome. researchgate.net The tartaric acid component forms a chiral complex with the borohydride, which then delivers a hydride to the prochiral ketone in a highly facial-selective manner. The absolute configuration of the resulting α-hydroxyphosphonate is directly dependent on the configuration of the tartaric acid used. researchgate.net

Furthermore, esters of this compound, such as diethyl tartrate (DET), are fundamental components in asymmetric catalysis. wikipedia.org In the renowned Sharpless asymmetric epoxidation, L-(+)-diethyl tartrate is used in combination with titanium(IV) isopropoxide to form a chiral catalyst that directs the enantioselective epoxidation of allylic alcohols. wikipedia.org This principle of forming a chiral catalyst can be extended to other transformations. Tartrate-derived ligands can be employed to create chiral Lewis acid complexes that catalyze the enantioselective addition of phosphorus nucleophiles to electrophiles, thereby producing optically active phosphonates.

In these applications, the tartrate does not become part of the final phosphonate product's covalent structure. Instead, it creates a chiral environment that forces the reaction to proceed along one enantioselective pathway, leading to the formation of one enantiomer of the phosphonate product in excess.

| Application | This compound Derivative | Role | Reaction Type | Product |

| Stereoselective Reduction | (R,R)-d-Tartaric acid | Chiral Modifier for Hydride Reagent | Reduction of α-ketophosphonate | (S)-α-Hydroxyphosphonate |

| Asymmetric Catalysis | Diethyl d-tartrate (DET) | Chiral Ligand for Metal Catalyst | Phosphonylation of electrophiles | Enantioenriched Phosphonates |

This table illustrates the roles of this compound derivatives in the development of optically active phosphonates.

Role of D Tartaric Acid in Asymmetric Catalysis and Resolution

Chiral Resolving Agents

One of the most established and industrially significant applications of d-tartaric acid is as a chiral resolving agent. This classical method remains a practical and cost-effective approach for obtaining enantiomerically pure compounds from racemic mixtures.

The fundamental principle behind chiral resolution using this compound lies in the formation of diastereomeric salts. When a racemic mixture of a base (e.g., an amine) is treated with an enantiomerically pure acid like this compound, a pair of diastereomeric salts is formed. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, most notably different solubilities. This difference allows for their separation by fractional crystallization.

The process involves dissolving the racemic base and this compound in a suitable solvent. One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. This crystalline salt is then separated by filtration. Subsequently, the resolved base can be liberated from the salt by treatment with a stronger, achiral base, regenerating the pure enantiomer. Similarly, racemic acids can be resolved using a chiral base, a process for which this compound can serve as the initial resolving agent to obtain the necessary chiral base. The efficiency of the separation is dependent on the difference in solubility between the two diastereomeric salts, which can be influenced by the choice of solvent and crystallization conditions.

For example, (+)-di-1,4-toluoyl-D-tartaric acid monohydrate (D-DTTA), a derivative of this compound, has been successfully used to resolve DL-leucine. The diastereomeric salt D-LEU:D-DTTA was found to be more stable and have lower solubility than the L-LEU:D-DTTA salt, enabling their separation.

The optimization of diastereomeric salt resolution is crucial for industrial applications, particularly in the pharmaceutical industry where enantiomerically pure drugs are often required. Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), is a prime example. The pharmacological activity of ibuprofen resides almost exclusively in the (S)-(+)-enantiomer. Therefore, efficient methods for resolving racemic ibuprofen are of significant interest.

Derivatives of this compound have been employed as resolving agents for racemic ibuprofen. The process involves the formation of diastereomeric salts between the ibuprofen enantiomers and an optically pure tartaric acid derivative. Research has shown that (S)-Ibuprofen has a stronger recognition ability with derivatives of this compound.

The optimization of this resolution process involves several key parameters:

Choice of Resolving Agent: While this compound itself can be used, its derivatives, such as O,O'-disubstituted tartaric acids like O,O'-di-p-toluoyl-D-tartaric acid (D-DTTA), often provide better separation due to enhanced crystalline properties of the resulting diastereomeric salts.